N-(3-phenylpropyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide
Description
N-(3-phenylpropyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a triazolopyridazine derivative characterized by:
- Triazolopyridazine core: A fused heterocyclic system with a triazole ring (positions 1,2,4) and pyridazine.
- Trifluoromethyl substituent: At position 3 of the triazole ring, enhancing lipophilicity and metabolic stability.
- Piperidine-3-carboxamide backbone: A piperidine ring substituted at position 3 with a carboxamide group.
- N-(3-phenylpropyl) side chain: A phenylpropyl group linked to the carboxamide, contributing to hydrophobic interactions.
Properties
IUPAC Name |
N-(3-phenylpropyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O/c22-21(23,24)20-27-26-17-10-11-18(28-30(17)20)29-13-5-9-16(14-29)19(31)25-12-4-8-15-6-2-1-3-7-15/h1-3,6-7,10-11,16H,4-5,8-9,12-14H2,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAFAPKBJIDAAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)C(=O)NCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the triazolopyridazine ring and the introduction of the trifluoromethyl group. Common synthetic routes may involve:
Formation of the Triazolopyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often requires the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Coupling with Piperidine Carboxamide: The final step involves coupling the triazolopyridazine intermediate with a piperidine carboxamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylpropyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylpropyl or triazolopyridazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-phenylpropyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Analogs with Varying Triazole Substituents
| Compound Name | Triazole Substituent | Key Structural Differences | Biological Activity/Implications | References |
|---|---|---|---|---|
| Target Compound | CF₃ | Reference structure | Broad-spectrum activity (kinase inhibition, antimicrobial); enhanced metabolic stability | |
| N-(3-phenylpropyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide | Propan-2-yl (i-Pr) | CF₃ → i-Pr | Reduced electron-withdrawing effects; lower lipophilicity; potential anti-inflammatory activity | |
| N-(4-fluorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide | CF₃ retained | Piperidine-3-carboxamide → 4-fluorophenyl substitution | Improved selectivity for tyrosine kinase targets; altered solubility | |
| 1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(aryl)acetamide | CF₃ retained | Piperidine replaced with acetamide | Antimicrobial activity; reduced CNS penetration due to simplified structure |
Key Trends :
- Trifluoromethyl (CF₃) : Enhances binding to hydrophobic pockets (e.g., kinase ATP-binding sites) and resists oxidative metabolism .
- Bulkier substituents (e.g., i-Pr) : May reduce off-target interactions but compromise solubility .
Analogs with Modified Piperidine/Carboxamide Moieties
Key Trends :
- Piperidine-3-carboxamide : Favors interactions with polar residues in enzyme active sites.
Analogs with Alternative Heterocycles or Substituents
| Compound Name | Core Structure | Key Differences | Biological Activity/Implications | References |
|---|---|---|---|---|
| 6-Phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | Triazole fused with thiadiazine | Pyridazine replaced with thiadiazine | Antifungal activity (Candida spp.); reduced bioavailability | |
| N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide | Acetamide + methyl substitution | Lack of piperidine ring | Anticancer activity via tubulin inhibition |
Key Trends :
- Replacement of pyridazine with thiadiazine reduces metabolic stability but introduces antifungal properties .
Biological Activity
N-(3-phenylpropyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance lipophilicity, thereby improving the interaction with biological targets. The molecular formula is , and its molecular weight is approximately 457.8 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H22F3N5O |
| Molecular Weight | 457.8 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multiple steps that can include the reaction of piperidine derivatives with triazolo-pyridazine intermediates. The trifluoromethyl group is introduced through specific halogenation reactions that enhance the compound's biological activity.
Anticancer Activity
Recent studies have shown that derivatives of triazolo-pyridazine exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated moderate cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
In one study, a related compound showed IC50 values of 1.06 ± 0.16 µM against A549 cells and 1.23 ± 0.18 µM against MCF-7 cells . The mechanism of action appears to involve inhibition of specific kinases such as c-Met, which plays a crucial role in tumor growth and metastasis.
Antimicrobial Activity
Triazolo derivatives have also been evaluated for their antimicrobial properties. Compounds similar to the target molecule have exhibited antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound has been shown to inhibit c-Met kinase activity effectively.
- Apoptosis Induction : It may induce apoptosis in cancer cells by disrupting cell cycle progression.
- Antioxidant Properties : Some studies suggest that related compounds possess antioxidant activities that could contribute to their therapeutic effects.
Case Studies
Several research articles have documented the biological activities of similar compounds:
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of triazolo-pyridazine derivatives on cancer cell lines using the MTT assay, revealing significant cytotoxicity and potential for further development as anticancer agents .
- Antibacterial Testing : Another research highlighted the antibacterial efficacy of triazolo derivatives against various pathogens, showcasing their potential in drug development against resistant bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
